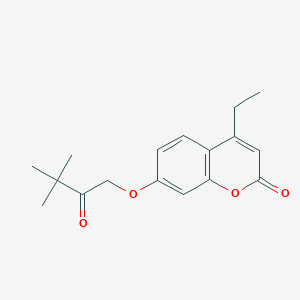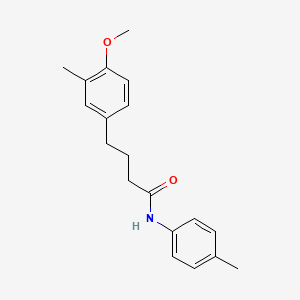![molecular formula C16H19N3O B5780346 N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide, commonly known as TPD, is a heterocyclic compound that has attracted significant attention from the scientific community due to its unique chemical properties and potential applications. TPD is a highly stable and rigid molecule that possesses a pyridinecarbohydrazide moiety, which can be easily modified to introduce various functional groups.
Wirkmechanismus
The mechanism of action of TPD is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in various biological processes. In studies involving cancer cells, TPD has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of enzymes involved in cell survival pathways. In studies involving Alzheimer's disease, TPD has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
TPD has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In studies involving cancer cells, TPD has been shown to induce cell death and inhibit tumor growth. In studies involving Alzheimer's disease, TPD has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In studies involving catalysis, TPD has been shown to exhibit excellent activity and selectivity in various reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TPD is its high stability and rigidity, which makes it an ideal building block for the synthesis of novel materials and supramolecular structures. Additionally, the synthesis method for TPD is relatively simple and can be carried out in a laboratory setting with standard equipment. However, one limitation of TPD is its relatively low solubility in organic solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving TPD. One area of interest is the development of TPD-based materials and supramolecular structures with novel properties and applications. Another area of interest is the investigation of TPD as an anticancer agent and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of TPD and its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
TPD can be synthesized through a multistep process involving the reaction of 2-pyridinecarboxylic acid with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions involving hydrazine hydrate, acetic anhydride, and triethylamine to yield TPD. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
TPD has been extensively studied for its potential applications in various fields, including materials science, catalysis, and medicinal chemistry. In materials science, TPD has been used as a building block for the synthesis of novel polymers and supramolecular structures. In catalysis, TPD has been shown to exhibit excellent activity and selectivity in various reactions, including hydrogenation and oxidation. In medicinal chemistry, TPD has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit enzymes involved in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-adamantylideneamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(14-3-1-2-4-17-14)19-18-15-12-6-10-5-11(8-12)9-13(15)7-10/h1-4,10-13H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCBFPDKFSWQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantylideneamino)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)


![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5780294.png)
![methyl 4-chloro-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5780296.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![3-[2-(4-ethyl-1-piperazinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5780336.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)